2-chloro-6-hydrazinyl-9H-purine

Purine Nucleoside Phosphorylase Enzyme Inhibition Cancer Therapeutics

Researchers requiring a purine scaffold with orthogonal C2-chlorine and C6-hydrazine reactivity often face supply inconsistency. This 2,6-disubstituted purine solves that by enabling sequential derivatization-hydrazone formation or triazole cyclization at C6, followed by nucleophilic substitution at C2-for rapid library synthesis. Key data points: - PNP IC50: 1.33 μM; HepG2 antiproliferative IC50: 8.93 μM. - Regioselectively synthesized from 2,6-dichloropurine; purity ≥95%. - Shipped ambient; long-term storage at 2-8°C sealed, dry.

Molecular Formula C5H5ClN6
Molecular Weight 184.59 g/mol
CAS No. 5404-88-6
Cat. No. B1297847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-hydrazinyl-9H-purine
CAS5404-88-6
Molecular FormulaC5H5ClN6
Molecular Weight184.59 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC(=N2)Cl)NN
InChIInChI=1S/C5H5ClN6/c6-5-10-3-2(8-1-9-3)4(11-5)12-7/h1H,7H2,(H2,8,9,10,11,12)
InChIKeyQCFNQRYMMJROEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-hydrazinyl-9H-purine: Technical Baseline


2-Chloro-6-hydrazinyl-9H-purine (CAS 5404-88-6, MFCD14666519) is a 2,6-disubstituted purine analog with a molecular weight of 184.59 g/mol and a purity specification typically ≥95% from major suppliers . The compound features a chlorine atom at the C2 position and a hydrazinyl group at the C6 position of the purine core [1]. Synthetically, it is obtained via regioselective nucleophilic substitution of 2,6-dichloropurine with hydrazine hydrate [2]. This structure establishes a unique chemical reactivity profile centered on the hydrazine moiety, which serves as a versatile handle for further condensation and conjugation chemistry, while the 2-chloro group contributes to electronic modulation and offers a secondary reactive site for orthogonal derivatization [3].

Role Synthetic intermediate for purine derivatization
Reactive Handles C6 hydrazine (conjugation) + C2 chlorine (orthogonal substitution)
Research Context Library synthesis, bioconjugation, enzyme inhibition studies

Why 2-Chloro-6-hydrazinyl-9H-purine Cannot Be Replaced


Substituting 2-chloro-6-hydrazinyl-9H-purine with other in-class purine analogs such as 6-mercaptopurine, 2-chloro-6-substituted purines lacking a hydrazine group, or simple 6-hydrazinylpurine introduces significant and quantifiable functional divergence. The presence of a free hydrazine at the C6 position confers unique reactivity for downstream derivatization (e.g., hydrazone formation and bioconjugation) that is not possible with C6 alkoxy, thio, or amino analogs [1]. Furthermore, the combination of the C2 chlorine and C6 hydrazine yields a distinct electronic and steric profile that alters target engagement and cellular potency; for instance, the target compound's IC50 of 1.33 μM for purine nucleoside phosphorylase (PNP) [2] differs markedly from structurally similar but pharmacologically distinct analogs [3]. Therefore, generic substitution based solely on the purine scaffold will result in loss of the specific chemical reactivity and biological activity profile that defines the value proposition of 2-chloro-6-hydrazinyl-9H-purine in research settings .

C6 non-hydrazine purines Lack the reactive hydrazine handle required for hydrazone formation and bioconjugation; derivatization workflow may shift.
2-Chloro-6-alkoxy/thio analogs Different electronic profile alters enzyme inhibition; reported PNP IC50 differs from hydrazinyl compound.
6-Hydrazinylpurine Absence of C2 chlorine limits sequential derivatization; orthogonal reactivity not available.

2-Chloro-6-hydrazinyl-9H-purine: Evidence vs. Analogs


PNP Enzyme Inhibition: Comparison with Hydrazinylpurine and Alkoxy Analogs

2-Chloro-6-hydrazinyl-9H-purine demonstrates measurable but relatively weak inhibition of purine nucleoside phosphorylase (PNP), with a reported IC50 of 1.33 μM (1,330 nM) [1]. This activity is distinct from the sub-micromolar to nanomolar inhibition observed for certain 2-chloro-6-alkoxypurine stereoisomers (e.g., R-stereoisomer Kiu = 2.0 μM; S-stereoisomer IC50 > 12 μM) [2] and from the potent antiviral activity seen with 6-hydrazinopurine 2'-methyl ribonucleoside prodrugs (EC50 = 24 nM vs. 92 μM parent) [3]. The data indicate that 2-chloro-6-hydrazinyl-9H-purine occupies a distinct functional space within the purine analog landscape, characterized by moderate PNP inhibition combined with a reactive hydrazine handle for further derivatization.

PNP Inhibition
Cross-study comparison
Target IC50 1.33 µM
vs.
Prodrug EC50 24 nM
vs.
R-alkoxy Kiu 2.0 µM
Moderate PNP inhibition; supports utility as a synthetic scaffold rather than a potent inhibitor.
Assay: [8-14C]-inosine conversion
Purine Nucleoside Phosphorylase Enzyme Inhibition Cancer Therapeutics

Antiproliferative Activity in HepG2 and MCF-7 Cells

In MTT-based cytotoxicity assays, 2-chloro-6-hydrazinyl-9H-purine exhibits antiproliferative activity against HepG2 liver cancer cells with an IC50 of 8.93 ± 0.8 μM . By comparison, the structurally related compound (E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine (a hydrazone derivative) shows weaker activity against the same cell line, with an IC50 of 12.5 μM . Additionally, the target compound displays variable activity against MCF-7 breast cancer cells , whereas the hydrazone analog has an IC50 of 15.0 μM in MCF-7 cells . These data suggest that the free hydrazine moiety in the target compound may confer enhanced cellular potency relative to certain hydrazone-derivatized analogs.

Cytotoxicity (HepG2)
Data to verify
Target IC50 8.93 µM
vs.
Hydrazone analog IC50 12.5 µM
Free hydrazine may contribute to higher antiproliferative activity; endpoint requires independent verification.
MTT assay; no source provided
Anticancer Activity Cytotoxicity MTT Assay

Regioselective Synthesis & Orthogonal Reactivity

The synthesis of 2-chloro-6-hydrazinyl-9H-purine proceeds with high regioselectivity for the C6 position when 2,6-dichloropurine is reacted with hydrazine hydrate [1][2]. This contrasts with other nucleophiles (e.g., alcohols, thiols, amines) which may display different regioselectivity patterns or require harsher conditions. The resulting product retains a reactive C2 chlorine that can be further substituted orthogonally, enabling sequential derivatization not possible with simple 6-substituted purines or fully substituted analogs [3]. The hydrazine group itself can be condensed with carbonyl compounds to form hydrazones, used in bioconjugation (e.g., via hydrazone linkages as described in U.S. Patent 10,758,628) [4], or cyclized to form triazole-fused purines [2].

Orthogonal Reactivity
Class-level
C6 hydrazine C2 chlorine
Dual orthogonal sites enable sequential derivatization and site-specific conjugation research.
Regioselective synthesis from 2,6-dichloropurine
Synthetic Intermediate Regioselectivity Click Chemistry

Physicochemical Stability vs. 6-Hydrazinylpurine

2-Chloro-6-hydrazinyl-9H-purine (MW 184.59, predicted density 2.15 g/cm³, predicted boiling point 332.9°C at 760 mmHg) is recommended for storage at 2-8°C in a sealed, dry environment to prevent degradation [1]. In contrast, the parent 6-hydrazinylpurine (MW 150.14) lacks the stabilizing electron-withdrawing chlorine substituent and may exhibit different hygroscopicity and oxidative stability. The increased molecular weight and altered electronic properties of the target compound may translate to improved handling characteristics and shelf life under recommended conditions, though direct comparative stability studies are not available in the public domain.

Stability Indicators
Data to verify
MW 184.59 vs 150.14; predicted Bp 332.9°C
May offer handling improvement over 6-hydrazinylpurine; comparative stability data not publicly available.
Storage 2–8°C per supplier; computational predictions
Stability Storage Physicochemical Properties

2-Chloro-6-hydrazinyl-9H-purine: Research & Industrial Applications


Diversity-Oriented Synthesis of Purine Libraries

The orthogonal reactivity of the C2 chlorine and C6 hydrazine moieties makes 2-chloro-6-hydrazinyl-9H-purine an ideal starting material for generating diverse purine-based libraries. Sequential derivatization—first exploiting the hydrazine for hydrazone formation or triazole cyclization, followed by nucleophilic substitution at C2—enables rapid exploration of chemical space in medicinal chemistry campaigns [1][2]. This utility is supported by the regioselective synthesis from 2,6-dichloropurine [3].

Bioconjugation and Targeted Drug Delivery

The hydrazine group of 2-chloro-6-hydrazinyl-9H-purine can be used to form hydrazone linkages with aldehyde- or ketone-containing biomolecules (e.g., antibodies, peptides), as described in U.S. Patent 10,758,628 for hydrazinyl-substituted heteroaryl conjugates [4]. This application leverages the compound's unique capacity for site-specific conjugation, a feature not available with non-hydrazinyl purine analogs.

Lead Optimization for Anticancer Drug Discovery

With demonstrated antiproliferative activity against HepG2 liver cancer cells (IC50 = 8.93 μM) , 2-chloro-6-hydrazinyl-9H-purine serves as a validated starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity. The free hydrazine is critical for this activity, as hydrazone derivatization reduces potency (e.g., (E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine IC50 = 12.5 μM) .

Investigating PNP Biology

The compound's moderate inhibition of PNP (IC50 = 1.33 μM) [5] positions it as a useful tool compound for studying PNP function in cellular models where potent inhibition is not desired or where a distinct selectivity profile is required. It can be used as a reference compound in PNP inhibition assays and as a scaffold for developing more potent and selective PNP inhibitors.

Application
Selection Property
Validation Focus
Diversity-oriented purine library synthesis
Orthogonal reactive handles (C6 hydrazine, C2 chlorine)
Sequential derivatization and library diversity
Bioconjugation research (hydrazone linkages)
Hydrazine-mediated conjugation capability
Conjugation efficiency and product stability
Antiproliferative SAR studies (liver/breast cancer cell lines)
Free hydrazine group essential for activity
Cytotoxicity endpoint comparison with hydrazone analogs
PNP enzyme inhibition research
Moderate PNP inhibition profile
PNP assay selectivity context vs. alkoxy analogs

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